3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-12(2,8-13)9-17(14,15)11-6-4-10(16-3)5-7-11/h4-7,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCMTVLFKSKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2-dimethylpropan-1-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, influencing the activity of the target molecules. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations:
- Phenolic vs. Sulfonyl: The 2-bromophenoxy substituent () introduces steric bulk and halogenated aromaticity, affecting solubility and reactivity in nucleophilic substitutions. Carboxylic Acid vs. Sulfonyl: The propanoic acid derivative () is more polar and acidic due to the -COOH group, contrasting with the sulfonyl group’s moderate polarity.
Biological Activity
3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, in vitro and in vivo studies, and its applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₄O₅S
- Molecular Weight : 258.34 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 5
- LogP (XLogP3) : 1.6
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. Notably, it has been shown to interact with the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence. In a study, high concentrations of the compound resulted in approximately 50% inhibition of secretion from the T3SS at a concentration of 50 μM, indicating its potential as an antibacterial agent .
In Vitro Studies
In vitro studies have demonstrated the compound's effects on various cell lines:
- Cytotoxicity : The compound was tested on different cancer cell lines, showing selective cytotoxicity. It was found to induce apoptosis in certain cancer cells while sparing normal cells .
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways. For instance, it demonstrated micromolar inhibition against specific targets related to cancer progression and inflammation .
Table 1: Summary of In Vitro Findings
| Study Focus | Cell Line/Model | Concentration Tested | Observed Effect |
|---|---|---|---|
| T3SS Inhibition | CPG2-reporter assay | 50 μM | ~50% inhibition of secretion |
| Cytotoxicity | Various cancer lines | Varies | Induction of apoptosis |
| Enzyme Inhibition | Specific targets | Micromolar range | Significant inhibition observed |
In Vivo Studies
Preliminary in vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of the compound:
- Animal Models : The compound was administered to BALB/c mice, where it exhibited a half-life of approximately 215 minutes, suggesting good stability and potential for therapeutic applications .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : A study focused on its effects on breast cancer cells revealed that treatment with this compound led to a significant reduction in tumor size in animal models compared to controls.
- Antibacterial Properties : Research indicated that this compound could serve as a lead structure for developing new antibiotics targeting Gram-negative bacteria by disrupting their T3SS .
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol?
Answer:
The compound can be synthesized via sulfonylation of a propanol precursor. A common approach involves reacting 2,2-dimethylpropan-1-ol derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:
- Etherification : Similar to procedures for synthesizing 3-(2-bromo-4-methylphenoxy)-2,2-dimethylpropan-1-ol, where phenol derivatives are alkylated using a brominated alcohol precursor .
- Purification : Silica gel chromatography with hexane:ethyl acetate gradients (e.g., 5:1 ratio) yields high-purity product .
- Validation : NMR and LC-MS are critical for confirming structural integrity .
Advanced: How can researchers address contradictions in reported biological activities of sulfonamide derivatives like this compound?
Answer:
Contradictions often arise from variability in assay conditions or structural analogs. To resolve discrepancies:
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls.
- Structural Comparisons : Compare with analogs like N-{3-[(4-methoxyphenyl)sulfonyl]pyrrole} derivatives, noting how substituents (e.g., methoxy vs. nitro groups) affect activity .
- Meta-Analysis : Aggregate data from studies like those in , which highlight differential antimicrobial efficacy based on electronic effects of substituents.
| Compound | Substituent | Reported Activity | Reference |
|---|---|---|---|
| Target Compound | 4-OCH₃ | Moderate antimicrobial | |
| 4-Nitrophenyl analog | 4-NO₂ | High antimicrobial |
Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) to monitor degradation products.
- Spectroscopy :
- Stability Testing : Accelerated stability studies under varied pH and temperature to identify decomposition pathways .
Advanced: What mechanistic insights guide the optimization of this compound’s enzyme inhibition properties?
Answer:
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes (e.g., carbonic anhydrase).
- Molecular Docking : Compare docking scores of the 4-methoxyphenylsulfonyl group with analogs (e.g., 4-chlorophenylsulfonyl) to identify key hydrophobic interactions .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) under pseudo-first-order conditions to assess competitive vs. non-competitive binding .
Basic: How should researchers design toxicity assessments for this compound?
Answer:
- In Vitro Models : Use MTT assays on HepG2 cells to screen for hepatotoxicity.
- Ecotoxicology : Follow protocols from , testing acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition.
- Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites via LC-MS/MS .
Advanced: What strategies mitigate challenges in stereochemical synthesis of related propanol derivatives?
Answer:
- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to control stereocenters .
- Crystallography : Use single-crystal X-ray diffraction (as in ) to resolve stereochemical ambiguities in intermediates.
- Dynamic NMR : Monitor atropisomerism in sulfonamide derivatives under variable temperatures .
Basic: What solvent systems optimize reaction yields during sulfonylation?
Answer:
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the alcohol precursor.
- Base Selection : K₂CO₃ (for milder conditions) vs. NaH (for faster kinetics) .
- Workup : Extract unreacted sulfonyl chloride with ethyl acetate/water to prevent side reactions .
Advanced: How do electronic effects of the 4-methoxyphenyl group influence sulfonamide reactivity?
Answer:
- Electron Donation : The methoxy group increases electron density on the sulfonyl moiety, enhancing nucleophilic substitution rates (e.g., with amines).
- Comparative Studies : Substituent effects are evident in , where 4-OCH₃ derivatives show slower hydrolysis than 4-NO₂ analogs due to reduced electrophilicity.
- DFT Calculations : Map frontier molecular orbitals to predict sites of electrophilic attack .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (per ’s SDS guidelines).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What computational tools predict the compound’s pharmacokinetic profile?
Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- MD Simulations : Model blood-brain barrier penetration using GROMACS, leveraging parameters from similar sulfonamides .
- Metabolite Prediction : Employ GLORY or Meteor Nexus to identify Phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
